Ethyl 3,4-dibromo-5-fluorophenylacetate
Overview
Description
Ethyl 3,4-dibromo-5-fluorophenylacetate is a chemical compound belonging to the class of phenylacetate derivatives. It is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, which is further connected to an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,4-dibromo-5-fluorophenylacetate typically involves the bromination and fluorination of a phenylacetate precursor. One common method includes the following steps:
Bromination: The starting material, 3,4-dibromophenylacetic acid, is brominated using bromine in the presence of a suitable catalyst.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride or cesium fluoride.
Esterification: The final step involves esterification of the fluorinated intermediate with ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,4-dibromo-5-fluorophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The compound can be reduced to form corresponding phenylacetate derivatives with fewer halogen atoms.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Electrophilic Substitution: Halogenating agents such as chlorine or iodine in the presence of a catalyst.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Major Products:
- Substituted phenylacetates
- Reduced phenylacetates
- Oxidized derivatives such as carboxylic acids
Scientific Research Applications
Ethyl 3,4-dibromo-5-fluorophenylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical testing.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3,4-dibromo-5-fluorophenylacetate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
- Ethyl bromodifluoroacetate
- Ethyl 2-bromo-2,2-difluoroacetate
- Ethyl 3,4-dibromo-5-chlorophenylacetate
Comparison: Ethyl 3,4-dibromo-5-fluorophenylacetate is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring. This configuration imparts distinct chemical properties and reactivity compared to similar compounds. For instance, Ethyl bromodifluoroacetate contains two fluorine atoms and one bromine atom, leading to different reactivity and applications .
Properties
IUPAC Name |
ethyl 2-(3,4-dibromo-5-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2FO2/c1-2-15-9(14)5-6-3-7(11)10(12)8(13)4-6/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBDYIWUPKZOJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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